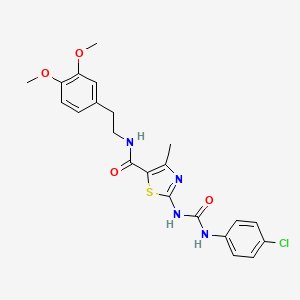

2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide

Description

This compound belongs to the class of thiazole carboxamide derivatives, characterized by a 4-methylthiazole-5-carboxamide core substituted with a 3-(4-chlorophenyl)ureido group at position 2 and a 3,4-dimethoxyphenethylamine moiety at the amide nitrogen.

Properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4S/c1-13-19(20(28)24-11-10-14-4-9-17(30-2)18(12-14)31-3)32-22(25-13)27-21(29)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,28)(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTWKDFSDOPDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide

- Molecular Formula : C22H24ClN5O4S

- Molecular Weight : 451.97 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring and the urea moiety are known to enhance the compound's affinity for specific enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation. For instance, it may act as an inhibitor of protein kinases, which play a significant role in cell cycle regulation and apoptosis.

- Receptor Modulation : It may also modulate receptors involved in inflammatory responses and cancer progression, potentially leading to reduced tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested :

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

The cytotoxicity was assessed using the MTT assay, which measures cell viability. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising therapeutic application in oncology .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Enterococcus faecalis | 0.008 µg/mL |

| Streptococcus pyogenes | 0.015 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics .

Case Studies

-

Case Study on Melanoma Treatment :

A study investigated the effects of the compound on melanoma cells, revealing a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours. This study underscores the potential of this compound as a novel agent in melanoma therapy . -

Combination Therapy :

Another study explored the efficacy of combining this compound with conventional chemotherapeutics. The results showed enhanced cytotoxic effects when used in conjunction with doxorubicin, indicating potential for combination therapy strategies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Analogs

Key Observations :

- Substituent Effects : The target compound’s 3,4-dimethoxyphenethyl group (electron-donating methoxy groups) contrasts with the 3,4-dichlorobenzyl (electron-withdrawing chloro groups) in analogs like Compound 8 . This substitution likely enhances solubility due to the polar methoxy groups, whereas dichlorobenzyl analogs may exhibit higher lipophilicity and membrane permeability.

- Ureido Modifications : The 4-chlorophenyl ureido group in the target compound differs from the 4-acetylphenyl ureido in Compound 6. The chloro substituent may improve metabolic stability compared to the acetyl group, which is prone to oxidation .

SAR Trends :

- Chlorophenyl vs. Acetylphenyl : The 4-chlorophenyl group in the target compound may improve target binding through hydrophobic interactions compared to the 4-acetylphenyl group in Compound 7.

- Phenethyl vs.

Solubility and Pharmacokinetic Considerations

- The 3,4-dimethoxyphenethyl group likely enhances aqueous solubility compared to 3,4-dichlorobenzyl analogs due to the polar methoxy substituents.

- The 4-methylthiazole core may contribute to moderate metabolic stability, as methyl groups often retard oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.